![molecular formula C25H33IN4O3 B14211618 D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-72-6](/img/structure/B14211618.png)
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of D-leucine, L-alanine, and L-phenylalanine residues, with an iodophenylmethyl group attached to the nitrogen atom of the phenylalaninamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The iodophenylmethyl group is introduced through a specific iodination reaction.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Iodine and oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols (e.g., mercaptoethanol) or amines (e.g., ethylenediamine).
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Smaller peptide fragments.
Substitution: Thiophenyl or aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its peptide structure and bioactivity.
Biochemistry: Used as a model compound to study peptide interactions and binding affinities.
Pharmacology: Investigated for its potential effects on various biological pathways and receptors.
Industrial Applications: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may enhance binding affinity through halogen bonding, while the peptide backbone allows for specific interactions with protein targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: Similar structure with the iodine atom at the 3-position of the phenyl ring.
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide: Similar structure with the iodine atom at the 4-position of the phenyl ring.
Uniqueness
D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the specific positioning of the iodine atom at the 2-position of the phenyl ring, which may result in distinct binding properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
824406-72-6 |
|---|---|
Molekularformel |
C25H33IN4O3 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[(2S)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m0/s1 |
InChI-Schlüssel |
WAXLFWSBTWUJNY-WTOYTKOKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


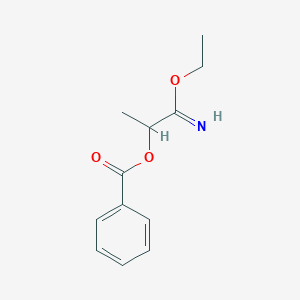

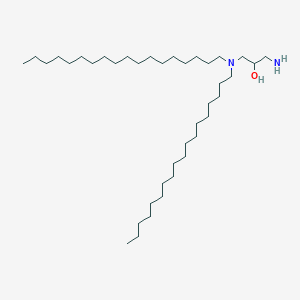
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
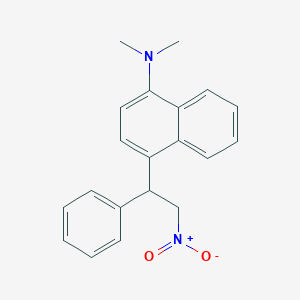
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
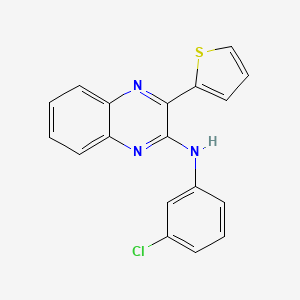
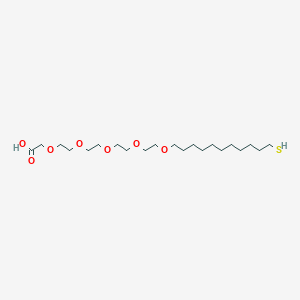


![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)

